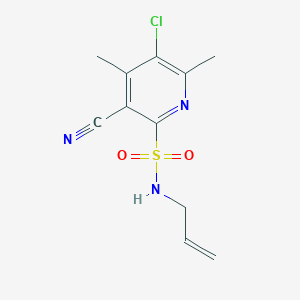![molecular formula C20H23N3O3 B11539233 N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11539233.png)
N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydrazone linkage, a methoxybenzylidene group, and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 3-methoxybenzaldehyde with a hydrazide derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 3-methoxybenzaldehyde reacts with 4-oxobutanohydrazide in the presence of an acid catalyst (e.g., acetic acid) to form the hydrazone linkage.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage may interact with enzymes or receptors, leading to modulation of biological processes. The methoxybenzylidene group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide
Uniqueness
N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of the 3-methoxybenzylidene group, which may impart distinct chemical and biological properties compared to other similar compounds. The specific arrangement of functional groups can influence its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H23N3O3/c1-14-7-8-18(15(2)11-14)22-19(24)9-10-20(25)23-21-13-16-5-4-6-17(12-16)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
ZBKOUHSHEBIULX-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(2-{N'-[(E)-{4-[(3-Nitrobenzenesulfonyl)oxy]phenyl}methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3-nitrobenzene-1-sulfonate](/img/structure/B11539150.png)
![Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11539154.png)

![Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-](/img/structure/B11539164.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B11539169.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11539189.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539202.png)
![4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11539206.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11539207.png)
![Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11539219.png)
![N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11539227.png)
![2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11539231.png)
![2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11539246.png)
